molecular formula C20H22O7 B162249 8-Hydroxypinoresinol CAS No. 81426-17-7

8-Hydroxypinoresinol

Cat. No.: B162249
CAS No.: 81426-17-7
M. Wt: 374.4 g/mol
InChI Key: CICMVLOHBZPXIT-WNISUXOKSA-N
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Description

8-Hydroxypinoresinol is a naturally occurring phenolic lignan found in various plant species, including flaxseed, rye, wheat, and oats. It is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in scientific research.

Biochemical Analysis

Biochemical Properties

8-Hydroxypinoresinol interacts with various biomolecules in biochemical reactions. It has been found to have cytoprotective effects against peroxynitrite-induced LLC-PK1 cell damage

Cellular Effects

This compound has been shown to have cytoprotective effects on LLC-PK1 cells It protects these cells from damage induced by peroxynitrite, a reactive nitrogen species

Molecular Mechanism

It is known to exert cytoprotective effects against peroxynitrite-induced LLC-PK1 cell damage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxypinoresinol typically involves the oxidative coupling of coniferyl alcohol derivatives. This process can be catalyzed by enzymes such as peroxidases or laccases, which facilitate the formation of the lignan structure .

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from plant sources. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxypinoresinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its biological properties.

    Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel compounds with unique properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which may possess different biological activities .

Scientific Research Applications

8-Hydroxypinoresinol has a wide range of scientific research applications:

    Chemistry: It is studied for its antioxidant properties and potential use in synthesizing novel compounds.

    Biology: Its cytoprotective effects against peroxynitrite-induced cell damage make it a compound of interest in cellular biology.

    Medicine: Research has shown its potential in treating diseases related to oxidative stress and inflammation.

    Industry: It is used in the development of nutraceuticals and natural products due to its health benefits.

Comparison with Similar Compounds

    Pinoresinol: Another lignan with similar antioxidant properties.

    Phillygenin: Known for its cytoprotective effects against oxidative stress.

    Secoisolariciresinol: Found in flaxseed, it has antioxidant and anti-inflammatory properties.

Uniqueness: 8-Hydroxypinoresinol is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its ability to protect cells from peroxynitrite-induced damage sets it apart from other lignans .

Properties

IUPAC Name

(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-24-16-7-11(3-5-14(16)21)18-13-9-26-19(20(13,23)10-27-18)12-4-6-15(22)17(8-12)25-2/h3-8,13,18-19,21-23H,9-10H2,1-2H3/t13-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICMVLOHBZPXIT-WNISUXOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315412
Record name 8-Hydroxypinoresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Hydroxypinoresinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

81426-17-7
Record name 8-Hydroxypinoresinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81426-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxypinoresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxypinoresinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 - 185 °C
Record name 8-Hydroxypinoresinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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